{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine
Description
{[5-(3-Chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a structurally complex compound featuring a furan core substituted with a 3-chlorophenyl group at the 5-position. The 2-methyl group of the furan is linked to an ethylamine moiety, which is further functionalized with a pyridin-2-yloxy substituent. Its synthesis likely involves multi-step coupling reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-2-pyridin-2-yloxyethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-5-3-4-14(12-15)17-8-7-16(23-17)13-20-10-11-22-18-6-1-2-9-21-18/h1-9,12,20H,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSHKHNPNKIJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the furan ring, followed by the introduction of the chlorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the pyridin-2-yloxyethylamine moiety via nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a furan ring, a chlorophenyl group, and a pyridine moiety. Its molecular formula is , and it exhibits unique chemical properties that make it suitable for various applications in pharmacology and organic chemistry.
Biological Activities
-
Anticancer Activity
- Preliminary studies suggest that compounds similar to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine may exhibit anticancer properties. For instance, derivatives containing furan and chlorophenyl groups have shown efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
Synthesis Techniques
The synthesis of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : These are often used to link the furan and pyridine components through amine bond formation.
- Functional Group Modifications : Various functional groups can be introduced or modified to enhance biological activity or solubility.
Case Study 1: Anticancer Screening
A study conducted on a series of furan-based compounds demonstrated significant anticancer activity against MCF-7 cell lines. The results indicated that modifications at the 3-position of the phenyl ring substantially improved cytotoxic effects, suggesting that similar modifications to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine could yield promising anticancer agents .
Case Study 2: Antimicrobial Testing
In another investigation, derivatives of furan were tested against common pathogenic bacteria. The results showed that compounds with the chlorophenyl substitution exhibited higher inhibition zones compared to their non-chlorinated counterparts, highlighting the importance of structural modifications in enhancing antimicrobial efficacy .
Mechanism of Action
The mechanism by which {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and the biological system .
Comparison with Similar Compounds
Key Observations :
- Linker Flexibility : The ethylamine linker in the target compound provides moderate flexibility, whereas propyl or ethyl chains in analogs (e.g., ) may influence conformational stability.
- Electron-Withdrawing Groups : Trifluoromethyl-substituted pyridines (e.g., ) exhibit enhanced metabolic stability and lipophilicity, which the target compound lacks.
Comparison with Analogues :
- describes a similar furan-pyridine synthesis using DMF and coupling reagents (e.g., HATU), suggesting compatibility with the target compound’s synthesis .
Pharmacological and Physicochemical Properties
Activity Insights :
- Pyridin-2-yloxy vs. Pyridin-2-ylamino: The target’s ether linkage (vs. enamine in ) may reduce susceptibility to hydrolysis, improving pharmacokinetics .
- Chlorophenyl Position : The 3-chlorophenyl group (target) may enhance hydrophobic interactions in binding pockets compared to 4-substituted analogs .
- Trifluoromethyl Impact : Compounds with CF3 groups (e.g., ) show higher membrane permeability, but the target compound’s lack of CF3 may limit this advantage.
Biological Activity
The compound {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine is a novel heterocyclic amine that has attracted attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological implications based on existing research.
Structural Characteristics
The compound can be represented by the following molecular formula:
- Molecular Formula : C14H15ClN2O
- SMILES : Cc1cc(Cc2ccncc2)ccc1Cl
- InChIKey : PFIJYKYXECJDLO-UHFFFAOYSA-N
This structure indicates the presence of both furan and pyridine moieties, which are known for their diverse biological activities.
Synthesis Methods
Research into the synthesis of similar compounds has shown various approaches that yield biologically active derivatives. A common method involves a one-pot reaction involving furan derivatives and pyridine amines, which can lead to the formation of complex heterocycles under mild conditions. For instance, a study demonstrated the successful synthesis of arylaminomethylidene derivatives using triethyl orthoformate and 5-(4-chlorophenyl)furan-2(3H)-one in combination with heterocyclic amines, producing yields of 60-75% depending on the reaction conditions .
Pharmacological Properties
The biological activity of {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine has not been extensively documented in literature; however, related compounds have shown significant pharmacological effects:
- Inhibition of Calcium Mobilization : Compounds with similar structures have been reported to inhibit calcium mobilization in CHO cells overexpressing human leukotriene B4 receptors . This suggests potential anti-inflammatory properties.
- Antimicrobial Activity : Many furan derivatives exhibit antimicrobial properties, which could be attributed to their ability to interact with bacterial cell membranes or inhibit specific metabolic pathways.
- Cytotoxicity : Some studies have indicated that furan-containing compounds can induce cytotoxic effects in cancer cell lines, making them candidates for further investigation in cancer therapy.
Case Studies and Research Findings
A variety of studies have explored the biological implications of compounds structurally similar to {[5-(3-chlorophenyl)furan-2-yl]methyl}[2-(pyridin-2-yloxy)ethyl]amine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
